molecular formula C25H24N2O4S2 B11601303 2-ethoxy-7,7-dimethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

2-ethoxy-7,7-dimethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

Cat. No.: B11601303
M. Wt: 480.6 g/mol
InChI Key: RYRKZTVEWUEZOS-UHFFFAOYSA-N
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Description

2-ethoxy-7,7-dimethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-7,7-dimethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines, thioureas, and various alkylating agents. The key steps in the synthesis may include:

    Formation of the isothiazole ring: This can be achieved through the cyclization of a substituted aniline with a thiourea derivative under acidic or basic conditions.

    Quinoline ring construction: The quinoline ring can be synthesized via a Friedländer reaction, which involves the condensation of an aniline derivative with a carbonyl compound.

    Introduction of the ethoxy and propoxy groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

    Final cyclization and oxidation: The final steps involve cyclization to form the pyrrolo[3,2,1-ij]quinoline core and oxidation to introduce the thioxo group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-7,7-dimethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thioxo group, forming a dihydro derivative.

    Substitution: The ethoxy and propoxy groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, bases such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include sulfone or sulfoxide derivatives, dihydro derivatives, and various substituted analogs.

Scientific Research Applications

2-ethoxy-7,7-dimethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against various biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for the development of new compounds.

Mechanism of Action

The mechanism of action of 2-ethoxy-7,7-dimethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-7,7-dimethyl-9-(2-methoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione: Similar structure with a methoxy group instead of a propoxy group.

    2-ethoxy-7,7-dimethyl-9-(2-ethoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione: Similar structure with an ethoxy group instead of a propoxy group.

Uniqueness

The uniqueness of 2-ethoxy-7,7-dimethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione lies in its specific combination of functional groups and its potential applications in various fields. The presence of both ethoxy and propoxy groups, along with the thioxo and quinoline moieties, provides a unique scaffold for further functionalization and exploration.

Properties

Molecular Formula

C25H24N2O4S2

Molecular Weight

480.6 g/mol

IUPAC Name

13-ethoxy-7,7-dimethyl-4-(2-propoxyphenyl)-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione

InChI

InChI=1S/C25H24N2O4S2/c1-5-11-31-18-10-8-7-9-17(18)27-24(32)19-15-12-14(30-6-2)13-16-20(15)26(23(29)21(16)28)25(3,4)22(19)33-27/h7-10,12-13H,5-6,11H2,1-4H3

InChI Key

RYRKZTVEWUEZOS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1N2C(=S)C3=C(S2)C(N4C5=C3C=C(C=C5C(=O)C4=O)OCC)(C)C

Origin of Product

United States

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